4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID
Overview
Description
4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID is an organic compound with a complex structure It contains multiple functional groups, including a bromine-substituted aromatic ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID typically involves multiple steps One common approach is to start with the bromination of a suitable aromatic precursor, followed by amination to introduce the amino groupThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or modulating a receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenylacetic acid
- 3,5-dimethylbenzylamine
- 2-methyl-4-oxobutanoic acid
Uniqueness
What sets 4-(3-BROMO-4-METHYLANILINO)-3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXOBUTANOIC ACID apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-(3-bromo-4-methylanilino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3/c1-12-7-13(2)9-16(8-12)10-18(15(4)21(25)26)20(24)23-17-6-5-14(3)19(22)11-17/h5-9,11,15,18H,10H2,1-4H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRJJVCAIFFXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC(=C2)C)C)C(C)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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